molecular formula C12H19NO3 B2428209 Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2386483-52-7

Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B2428209
CAS No.: 2386483-52-7
M. Wt: 225.288
InChI Key: QMIBCYKQLUOEOA-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate is a spirocyclic compound with the molecular formula C12H19NO3. This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom. The tert-butyl group and the oxo group contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate has been extensively studied in various fields of research and industry, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Its unique spirocyclic structure makes it a valuable component in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also contribute to its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
  • Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
  • Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Uniqueness

Tert-butyl 6-oxo-4-azaspiro[25]octane-4-carboxylate is unique due to its specific spirocyclic structure and the presence of both the tert-butyl ester and oxo functional groups

Properties

IUPAC Name

tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-9(14)4-5-12(13)6-7-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBCYKQLUOEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CCC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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